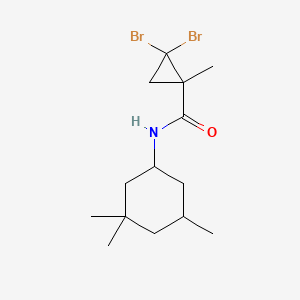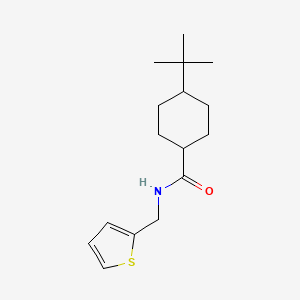
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide
Overview
Description
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide, also known as DTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTC is a cyclopropane carboxamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in the development of diseases. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a role in the development of Parkinson's disease.
Biochemical and Physiological Effects
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of signal transduction pathways. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has also been shown to modulate the activity of certain signal transduction pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has several potential future directions, including the investigation of its potential applications in drug discovery, materials science, and organic synthesis. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide could be used as a building block for the synthesis of other compounds with potential applications in drug discovery. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide could also be used as a template for the synthesis of other cyclopropane-containing macrocycles with potential applications in materials science. Finally, 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide could be used as a starting material for the synthesis of other cyclopropane-containing compounds with potential applications in organic synthesis.
Conclusion
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been synthesized using different methods and has been extensively used in scientific research. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has several potential future directions, including the investigation of its potential applications in drug discovery, materials science, and organic synthesis.
Scientific Research Applications
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been used as a building block for the synthesis of other compounds, such as cyclopropane-containing macrocycles. In medicinal chemistry, 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Br2NO/c1-9-5-10(7-12(2,3)6-9)17-11(18)13(4)8-14(13,15)16/h9-10H,5-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBIMAVZWQQWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2(CC2(Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(sec-butylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278876.png)
![6-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4278894.png)
![methyl [3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B4278896.png)
![3-({[3-(ethoxycarbonyl)-4-(2-furyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278916.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4278919.png)
![4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B4278927.png)

![2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4278941.png)
![2-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278949.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B4278974.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-ethylpiperazine](/img/structure/B4278980.png)
![5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278985.png)
![methyl 4-(2-furyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278990.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278998.png)